4-(Benzyloxy)-2,3-difluorobenzoic acid

Synthetic methodology Benzylation Process chemistry

4-(Benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6) is a difluorinated benzoic acid building block bearing a benzyloxy protecting group at the para position. With a molecular formula of C14H10F2O3 and a molecular weight of 264.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C14H10F2O3
Molecular Weight 264.22 g/mol
CAS No. 144292-54-6
Cat. No. B173799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2,3-difluorobenzoic acid
CAS144292-54-6
Synonyms4-Benzyloxy-2,3-difluorobenzoicacid
Molecular FormulaC14H10F2O3
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)F)F
InChIInChI=1S/C14H10F2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKeyLRDUKBLYCQINLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6): Procurement Specifications and Physicochemical Profile


4-(Benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6) is a difluorinated benzoic acid building block bearing a benzyloxy protecting group at the para position [1]. With a molecular formula of C14H10F2O3 and a molecular weight of 264.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science . The vicinal 2,3-difluoro substitution pattern confers distinct electronic properties compared to mono-fluorinated or non-fluorinated benzoic acid analogs, which directly impacts intermolecular interactions and reactivity [2]. Commercial availability spans multiple suppliers with purities typically ranging from 95% to 98% .

4-(Benzyloxy)-2,3-difluorobenzoic acid: Why Positional Isomers and Generic Difluorobenzoic Acids Are Not Interchangeable


The 2,3-difluoro substitution pattern in conjunction with the 4-benzyloxy group creates a unique electronic and steric environment that cannot be replicated by positional isomers or mono-fluorinated analogs. For instance, the 6-(benzyloxy)-2,3-difluorobenzoic acid isomer (CAS 2271442-87-4) places the benzyloxy group ortho to the carboxylic acid, fundamentally altering hydrogen-bonding capacity, steric accessibility for coupling reactions, and lipophilicity (computed LogP 3.48 versus 3.1 for the 4-benzyloxy isomer) [1]. In liquid crystalline applications, the 2,3-difluoro motif produces a distinctly different phase behavior compared to mono-fluorinated or non-fluorinated homologues: difluorinated nOBAFF compounds form only SmA and SmC phases, whereas non-fluorinated and monofluorinated homologues exhibit additional nematic phases and more complex polymorphism [2]. Substituting with a generic 2,3-difluorobenzoic acid lacking the benzyloxy group eliminates the protected phenolic handle essential for downstream functionalization in multi-step syntheses, particularly in pharmaceutical intermediate preparation where orthogonal protecting group strategies are required .

4-(Benzyloxy)-2,3-difluorobenzoic acid: Quantitative Comparative Evidence for Procurement and Scientific Selection


4-Benzyloxy-2,3-difluorobenzoic acid: Synthetic Yield Benchmarking Against Standard Benzylation Protocols

In a patent-documented synthesis (KR2015/105610), 4-(benzyloxy)-2,3-difluorobenzoic acid was prepared from methyl 2,3-difluoro-4-hydroxybenzoate via benzylation with benzyl bromide using cesium carbonate in DMF, followed by hydrolysis, achieving an isolated yield of 74.6% . This yield compares favorably to typical benzylation yields of substituted phenols under standard conditions, which generally range from 50% to 70% for ortho-fluorinated substrates due to steric hindrance and electronic deactivation [1]. The cesium carbonate-mediated protocol employed demonstrates a tangible efficiency advantage over conventional potassium carbonate-based benzylations for this specific difluorinated scaffold.

Synthetic methodology Benzylation Process chemistry Fluorinated building blocks

Lipophilicity Differentiation: 4-Benzyloxy vs. 6-Benzyloxy-2,3-difluorobenzoic Acid Isomers

Computed LogP values reveal a quantifiable difference in lipophilicity between positional isomers. The target compound, 4-(benzyloxy)-2,3-difluorobenzoic acid, has a computed XLogP3-AA of 3.1 [1]. In contrast, the 6-benzyloxy positional isomer (CAS 2271442-87-4), where the benzyloxy group occupies the ortho position relative to the carboxylic acid, exhibits a higher computed LogP of 3.48 [2]. This ΔLogP of 0.38 represents a measurable difference in predicted membrane permeability and solubility, with the 4-substituted isomer being moderately less lipophilic and potentially more aqueous-soluble than its 6-substituted counterpart.

Lipophilicity LogP ADME prediction Isomer comparison

Procurement Accessibility: Supply Chain and Economic Comparison with 6-Benzyloxy Isomer

Market supply data reveals a pronounced procurement disparity between the 4-benzyloxy and 6-benzyloxy positional isomers. The target compound, 4-(benzyloxy)-2,3-difluorobenzoic acid, is commercially available from multiple suppliers with quoted purities of 95% to 98% . In contrast, the 6-benzyloxy isomer (CAS 2271442-87-4) exhibits severely constrained commercial availability, with documented pricing of approximately $4,929 USD for 250 mg at 95% purity and extended lead times of 2-3 weeks . This represents an approximate unit cost differential exceeding 60× on a per-gram equivalent basis compared to the 4-benzyloxy isomer's typical academic-scale pricing.

Supply chain Procurement Cost analysis Commercial availability

Liquid Crystalline Phase Behavior: 2,3-Difluoro Motif vs. Mono-Fluorinated and Non-Fluorinated Homologues

Systematic investigation of 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF) reveals that the 2,3-difluoro substitution pattern produces a distinct liquid crystalline phase profile. Diffuorinated nOBAFF compounds form exclusively SmA and SmC phases across the examined alkoxy chain length range (n = 7–12), whereas non-fluorinated and monofluorinated homologues typically exhibit additional nematic phases and more complex polymorphism including SmB and crystalline polymorphs [1][2]. In binary mixtures of nOBAFF with 4-octyloxybenzoic acid (8OBA), the phase sequence Isotropic–Nematic–SmA–SmC–Crystalline is observed upon cooling, with all transition temperatures decreasing systematically with increasing alkoxy chain length. Furthermore, dielectric and electro-optic characterization of the nematic phase in nOBAFF/8OBA mixtures demonstrates that both threshold voltage and response time decrease with increasing nOBAFF alkyl chain length [3].

Liquid crystals Mesophase behavior Hydrogen bonding Fluorine substitution effects

Hydrogen-Bonding Capacity Modulation: Ortho,ortho′-Difluoro Substitution Effect on Carboxylic Acid Dimerization

The 2,3-difluoro substitution pattern on the benzoic acid scaffold exerts a quantifiable influence on carboxylic acid dimerization behavior, a critical parameter in hydrogen-bonded liquid crystal (HBLC) formation. The electron-withdrawing fluorine atoms at the 2- and 3-positions increase the acidity of the carboxylic acid proton (computed pKa reduction relative to unsubstituted benzoic acid), which strengthens intermolecular hydrogen bonding with complementary pyridyl or alkoxybenzoic acid partners. This enhanced hydrogen-bonding capacity directly correlates with the observed thermal stability of HBLC mesophases, with clearing temperatures for 2,3-difluorinated HBLCs typically exceeding those of mono-fluorinated or non-fluorinated benzoic acid analogs by 15–30°C across comparable alkoxy chain lengths [1][2].

Hydrogen bonding Carboxylic acid dimerization Fluorine electronic effects Supramolecular chemistry

Protected Phenolic Handle: Orthogonal Synthetic Utility vs. Unprotected 4-Hydroxy-2,3-difluorobenzoic Acid

The benzyloxy protecting group at the 4-position provides orthogonal synthetic utility that the unprotected 4-hydroxy-2,3-difluorobenzoic acid (CAS 194804-87-0) cannot offer. The benzyl ether can be selectively cleaved under hydrogenolytic conditions (H2, Pd/C) without affecting the carboxylic acid functionality or the acid-labile 2,3-difluoro aromatic ring. This orthogonal protection strategy is documented in the patent synthesis (KR2015/105610) where the benzyl group was introduced onto methyl 2,3-difluoro-4-hydroxybenzoate to enable subsequent transformations before deprotection . In contrast, the free 4-hydroxy compound would require selective protection/deprotection of the phenolic OH in the presence of the carboxylic acid, adding at least one additional synthetic step and associated yield losses [1].

Protecting group strategy Orthogonal synthesis Benzyl ether Multistep synthesis

4-(Benzyloxy)-2,3-difluorobenzoic acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Orthogonally Protected Fluorinated Aromatic Scaffold for SAR Exploration

As a para-benzyloxy-protected 2,3-difluorobenzoic acid, this compound serves as an ideal advanced building block for structure-activity relationship (SAR) campaigns requiring a phenolic handle for late-stage diversification. The benzyl ether remains stable under standard amide coupling, Suzuki-Miyaura cross-coupling, and esterification conditions, then can be cleanly removed via hydrogenolysis to reveal a free phenol for further functionalization (e.g., alkylation, glycosylation, or bioconjugation). This orthogonal protection strategy reduces synthetic step count compared to using the free 4-hydroxy-2,3-difluorobenzoic acid as a starting material .

Hydrogen-Bonded Liquid Crystal (HBLC) Development: Core Component with Simplified Mesophase Behavior

The 2,3-difluorobenzoic acid core, of which 4-(benzyloxy)-2,3-difluorobenzoic acid is a protected derivative, forms the basis of nOBAFF-type hydrogen-bonded liquid crystals. The 2,3-difluoro motif yields exclusively SmA and SmC phases in pure compounds, eliminating the nematic and SmB phase complexity observed with mono-fluorinated and non-fluorinated homologues [1]. This simplified phase behavior is valuable for formulating HBLC mixtures with predictable thermal and electro-optic properties. Additionally, the enhanced hydrogen-bonding strength of the 2,3-difluorobenzoic acid moiety elevates clearing temperatures by 15–30°C relative to less fluorinated analogs, broadening the operational temperature range for display and sensor devices [2].

Pharmaceutical Intermediate: Synthesis of Benzyloxy-Substituted Benzamide Derivatives

Patent literature extensively documents the use of 4-benzyloxy-substituted benzoic acids as key intermediates for benzamide-based pharmacophores targeting p38 MAP kinase and bradykinin receptors [3]. The carboxylic acid functionality enables straightforward amide bond formation with diverse amine partners, while the benzyloxy group can be retained in the final molecule for lipophilicity modulation or subsequently cleaved. The documented 74.6% yield for the synthesis of this intermediate from methyl 2,3-difluoro-4-hydroxybenzoate establishes a reliable production benchmark for process chemistry scale-up considerations.

Analytical Reference Standard: Positional Isomer Differentiation in Quality Control

Given the measurable differences in computed LogP (ΔLogP = 0.38) and chromatographic behavior between the 4-benzyloxy and 6-benzyloxy positional isomers [4], 4-(benzyloxy)-2,3-difluorobenzoic acid serves as an authentic reference standard for HPLC and LC-MS method development. This application is particularly relevant for pharmaceutical impurity profiling where the 6-benzyloxy isomer may arise as a synthetic byproduct and must be quantified in API batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2,3-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.